- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38
Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)
90481-77-9 structure
Product Name:3-Bromo-1-(p-toluenesulfonyl)indole
Numero CAS:90481-77-9
MF:C15H12BrNO2S
MW:350.230281829834
MDL:MFCD09260442
CID:798385
PubChem ID:11210274
Update Time:2025-05-19
3-Bromo-1-(p-toluenesulfonyl)indole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Bromo-1-tosyl-1H-indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-
- 3-bromo-1-(4-methylphenyl)sulfonylindole
- 3-Bromo-1-(p-toluenesulfonyl)indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]
- 3-bromo-1-(4-toluenesulfonyl)indole
- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole
- 3-bromo-1-tosylindole
- 3-Bromo-N-(p-toluenesulfonyl)indole
- 3-bromo-N-tosylindole
- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
- CS-M3673
- DTXSID40458900
- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE
- VQWIINXTMHBRDW-UHFFFAOYSA-N
- AKOS015835805
- DB-128244
- SCHEMBL517434
- AB49974
- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE
- MFCD09260442
- BS-23046
- 90481-77-9
-
- MDL: MFCD09260442
- Inchi: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
- Chiave InChI: VQWIINXTMHBRDW-UHFFFAOYSA-N
- Sorrisi: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O
Proprietà calcolate
- Massa esatta: 348.97700
- Massa monoisotopica: 348.97721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 439
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 47.4Ų
Proprietà sperimentali
- Densità: 1.51
- Punto di ebollizione: 502.8 °C at 760 mmHg
- Punto di infiammabilità: 257.9 °C
- PSA: 47.45000
- LogP: 5.03000
3-Bromo-1-(p-toluenesulfonyl)indole Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-Bromo-1-(p-toluenesulfonyl)indole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B688463-100mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B688463-250mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B688463-500mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B688463-1g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM147240-25g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95% | 25g |
$223 | 2021-08-05 | |
| Chemenu | CM147240-5g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM147240-25g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 25g |
$*** | 2023-03-31 | |
| Chemenu | CM147240-100g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 100g |
$*** | 2023-03-31 | |
| abcr | AB273212-1 g |
3-Bromo-1-(p-toluenesulfonyl)indole; 95% |
90481-77-9 | 1 g |
€76.00 | 2023-07-20 | ||
| abcr | AB273212-5 g |
3-Bromo-1-(p-toluenesulfonyl)indole; 95% |
90481-77-9 | 5 g |
€161.00 | 2023-07-20 |
3-Bromo-1-(p-toluenesulfonyl)indole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 2 h, 100 °C
Riferimento
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ; 4 h, rt
Riferimento
- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline Derivatives, Synlett, 2021, 32(10), 1034-1038
Metodo di produzione 4
Condizioni di reazione
1.1 24 h, rt
Riferimento
- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles, Organic Letters, 2017, 19(16), 4275-4278
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascade, European Journal of Organic Chemistry, 2014, 2014(17), 3715-3718
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
Riferimento
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane , Chloroform-d ; 20 min, rt
1.2 Reagents: 2-Methyl-2-butene ; rt
1.2 Reagents: 2-Methyl-2-butene ; rt
Riferimento
- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination, JACS Au, 2022, 2(4), 793-800
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Lithium bromide Solvents: Acetic acid ; 8 h, rt → 100 °C
Riferimento
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons, Chemistry - A European Journal, 2021, 27(4), 1297-1300
3-Bromo-1-(p-toluenesulfonyl)indole Raw materials
- Indole
- Boc-NH-PEG1-OH
- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid
- 1-(p-Toluenesulfonyl)indole
3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products
3-Bromo-1-(p-toluenesulfonyl)indole Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole
Numero d'ordine:A843562
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:00
Prezzo ($):609.0
Email:sales@amadischem.com
3-Bromo-1-(p-toluenesulfonyl)indole Letteratura correlata
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole) Prodotti correlati
- 177775-88-1(9H-Carbazole, 3-bromo-9-[(4-methylphenyl)sulfonyl]-)
- 189265-99-4(6-bromo-1-tosyl-1H-indole)
- 887338-51-4(3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole)
- 887338-49-0(3-Bromo-5-chloro-1-(p-toluenesulfonyl)indole)
- 887338-40-1(3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole)
- 887338-48-9(3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole)
- 412048-77-2(4-bromo-1-(phenylsulfonyl)-1H-indole)
- 99655-68-2(3-Bromo-1-(phenylsulfonyl)-1H-indole)
- 1337956-17-8(1-Bromo-9-(phenylsulfonyl)-9H-carbazole)
- 96546-77-9(1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole
Purezza:99%
Quantità:100g
Prezzo ($):609.0